molecular formula C7H15N2OP B13948086 1,1'-(Methylphosphinylidene)bis(2-methylaziridine) CAS No. 60671-03-6

1,1'-(Methylphosphinylidene)bis(2-methylaziridine)

Cat. No.: B13948086
CAS No.: 60671-03-6
M. Wt: 174.18 g/mol
InChI Key: DEBOZTDUTRZWOG-UHFFFAOYSA-N
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Description

1,1’-(Methylphosphinylidene)bis(2-methylaziridine) is a chemical compound with the molecular formula C7H15N2OP and a molecular weight of 174.18 g/mol . This compound is known for its unique structure, which includes a phosphinylidene group linked to two aziridine rings. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) typically involves the reaction of methylphosphonous dichloride with 2-methylaziridine . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1,1’-(Methylphosphinylidene)bis(2-methylaziridine) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(Methylphosphinylidene)bis(2-methylaziridine) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) involves its interaction with molecular targets through its aziridine rings and phosphinylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1,1’-(Methylphosphinylidene)bis(2-methylaziridine) can be compared with other similar compounds such as:

    1,1’-(Methylphosphoryl)bis(2-methylaziridine): This compound has a similar structure but with a phosphoryl group instead of a phosphinylidene group.

    Methylbis(2-methyl-1-aziridinyl)phosphine oxide: This compound features a phosphine oxide group, which affects its reactivity and applications.

The uniqueness of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) lies in its specific combination of aziridine rings and a phosphinylidene group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

60671-03-6

Molecular Formula

C7H15N2OP

Molecular Weight

174.18 g/mol

IUPAC Name

2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine

InChI

InChI=1S/C7H15N2OP/c1-6-4-8(6)11(3,10)9-5-7(9)2/h6-7H,4-5H2,1-3H3

InChI Key

DEBOZTDUTRZWOG-UHFFFAOYSA-N

Canonical SMILES

CC1CN1P(=O)(C)N2CC2C

Origin of Product

United States

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